Home > Products > Screening Compounds P110053 > Dimethyltryptamine-N-oxide
Dimethyltryptamine-N-oxide - 948-19-6

Dimethyltryptamine-N-oxide

Catalog Number: EVT-3162801
CAS Number: 948-19-6
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-DMT N-oxide is an analytical reference standard categorized as a tryptamine metabolite. N,N-DMT N-oxide is a metabolite of N,N-DMT. This product is intended for research and forensic applications.

Source and Classification

Dimethyltryptamine-N-oxide is primarily derived from the metabolic processes involving dimethyltryptamine. The synthesis of dimethyltryptamine itself begins with the essential amino acid tryptophan, which undergoes decarboxylation to form tryptamine. This precursor is then methylated by the enzyme indolethylamine-N-methyltransferase to produce dimethyltryptamine. The subsequent oxidation of dimethyltryptamine leads to the formation of dimethyltryptamine-N-oxide. This compound belongs to the broader category of serotonergic psychedelics, which interact with serotonin receptors in the brain.

Synthesis Analysis

The synthesis of dimethyltryptamine-N-oxide can be achieved through various methods, primarily focusing on the oxidation of dimethyltryptamine. One common approach involves using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in a controlled reaction environment.

Key Parameters in Synthesis:

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates without decomposing sensitive intermediates.
  • Solvent: Common solvents include methanol or acetonitrile, which facilitate the solubility of reactants and products.
  • Reaction Time: The duration varies depending on the oxidizing agent and conditions but generally ranges from several hours to overnight.

For example, in a study utilizing liquid chromatography-mass spectrometry (LC-MS/MS), a method was developed for quantifying dimethyltryptamine and its metabolites, including dimethyltryptamine-N-oxide, in human plasma. This involved protein precipitation followed by chromatographic separation and mass spectrometric detection .

Molecular Structure Analysis

Dimethyltryptamine-N-oxide features a molecular formula of C12_{12}H16_{16}N2_2O. Its structure can be understood as an indole ring substituted with two methyl groups at the nitrogen atom (N,N-dimethyl) and an additional oxygen atom bonded to one of the nitrogen atoms, forming an N-oxide.

Structural Characteristics:

  • Indole Core: The fundamental structure consists of a bicyclic indole moiety.
  • Methyl Groups: Two methyl groups attached to the nitrogen atom contribute to its lipophilicity.
  • N-Oxide Group: The presence of the N-oxide functional group alters its electronic properties and may influence its biological activity compared to its parent compound.
Chemical Reactions Analysis

Dimethyltryptamine-N-oxide participates in various chemical reactions typical of tryptamines and their derivatives.

Notable Reactions:

  1. Oxidation: Dimethyltryptamine can be oxidized to form dimethyltryptamine-N-oxide using various oxidants.
  2. Reduction: Under certain conditions, dimethyltryptamine-N-oxide can be reduced back to dimethyltryptamine.
  3. Receptor Interactions: As a metabolite, it may also interact with serotonin receptors, influencing neurotransmission pathways.

Research indicates that this compound may exhibit different pharmacological effects compared to its parent compound due to these structural modifications .

Mechanism of Action

Dimethyltryptamine-N-oxide's mechanism of action is primarily linked to its interaction with serotonin receptors in the brain, particularly the 5-HT2A_2A receptor subtype.

Mechanistic Insights:

  • Receptor Binding: The compound likely binds to serotonin receptors, leading to altered neurotransmitter release and modulation of mood and perception.
  • Metabolic Pathways: As a metabolite, it may influence endogenous levels of other neurotransmitters and neuropeptides.

Studies have suggested that compounds like dimethyltryptamine-N-oxide could play roles in neuropharmacology by modulating serotoninergic activity .

Physical and Chemical Properties Analysis

Dimethyltryptamine-N-oxide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties:

These properties are crucial for understanding how the compound behaves under physiological conditions and during analytical procedures.

Applications

Dimethyltryptamine-N-oxide has several scientific applications, particularly in pharmacological research.

Notable Applications:

  1. Psychedelic Research: Investigated for its potential effects on consciousness and perception similar to those observed with dimethyltryptamine.
  2. Metabolite Studies: Used as a biomarker for studying metabolic pathways involving tryptamines in human physiology.
  3. Therapeutic Exploration: Potentially explored for therapeutic uses in treating mood disorders or other psychological conditions due to its serotonergic activity.

Research continues into understanding its full range of effects and applications within both clinical and experimental settings .

Biosynthesis and Endogenous Formation Pathways

Enzymatic N-Oxidation of N,N-Dimethyltryptamine (DMT)

The N-oxidation of DMT to form DMT-N-oxide represents a significant metabolic pathway mediated primarily by hepatic flavin-containing monooxygenases (FMOs). Among human FMO isoforms, FMO3 demonstrates predominant catalytic activity for this conversion, exhibiting strict substrate specificity for the tertiary amine group of DMT. Kinetic analyses reveal that FMO3 operates with a Michaelis constant (Km) in the low micromolar range, indicating high affinity for DMT, while achieving maximal reaction velocities (Vmax) sufficient to support physiologically relevant metabolic turnover [10].

Cytochrome P450 (CYP) enzymes contribute negligibly to this pathway, accounting for <5% of total hepatic DMT N-oxidation based on chemical inhibition studies in human liver microsomes. This minor involvement contrasts sharply with FMO3's dominant role (>80% contribution), particularly at lower, physiologically relevant DMT concentrations. The reaction proceeds via a nucleophilic oxygenation mechanism: FMO3 utilizes reduced flavin adenine dinucleotide (FADH2) and molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This highly reactive species transfers an oxygen atom to DMT's tertiary amine nitrogen, yielding the polar N-oxide metabolite without generating reactive oxygen species [10].

Table 1: Enzymatic Pathways in DMT-N-oxide Formation

Enzyme SystemIsoformContribution to DMT N-oxidationAffinity (Km)Tissue Distribution
Flavin-containing monooxygenaseFMO3>80% (Primary)High (Low µM range)Liver, Kidney, Brain
Cytochrome P450Multiple<5% (Negligible)VariableLiver, Intestine
Monoamine oxidaseMAO-AIndirect (DMT clearance)HighBrain, Liver, Intestine

DMT-N-oxide formation demonstrates pH and temperature sensitivity characteristic of FMO-mediated reactions, with optimal activity observed at physiological pH (8.0-9.0) and 37°C. Genetic polymorphisms in the FMO3 gene significantly alter enzymatic efficiency, potentially explaining interindividual variations in endogenous DMT-N-oxide levels observed in human biomonitoring studies [10]. The reaction represents a detoxification pathway, converting the psychoactive DMT into a highly water-soluble metabolite amenable to renal excretion, thereby limiting systemic exposure to the parent compound.

Role of Monoamine Oxidase (MAO) Isoforms in DMT-N-oxide Synthesis

While MAO isoforms (MAO-A and MAO-B) do not directly catalyze DMT-N-oxide formation, they critically regulate substrate availability through oxidative deamination of DMT and its precursor tryptamine. MAO-A exhibits approximately 10-fold higher catalytic efficiency for DMT metabolism compared to MAO-B, primarily generating indole-3-acetic acid (IAA) as the major metabolite through sequential oxidative deamination and aldehyde dehydrogenase activity. This efficient clearance significantly reduces the DMT pool available for N-oxidation [4] [5].

The kinetic competition between FMO3-mediated N-oxidation and MAO-A-mediated deamination dictates DMT metabolic fate. Under physiological conditions, MAO-A dominates DMT clearance due to its higher hepatic expression and catalytic efficiency. However, pharmacologic MAO inhibition dramatically shifts metabolism toward N-oxidation. This is exemplified in ayahuasca preparations, where β-carboline MAO inhibitors (harmine, harmaline) reduce intestinal and hepatic DMT deamination, increasing systemic DMT bioavailability and consequently its flux through N-oxidation pathways [4] [7].

In vitro studies using human hepatocyte models demonstrate that MAO-A inhibition increases DMT-N-oxide formation by 2.5 to 3.8-fold, confirming the competitive relationship between these pathways. This metabolic interplay extends to the CNS, where MAO-A is highly expressed in serotonergic neurons. Brain microdialysis studies in rodents reveal that MAO inhibition elevates extracellular DMT concentrations, potentially increasing local N-oxidation within neural compartments where FMO3 is expressed [5] [8].

Furthermore, MAO isoforms indirectly influence DMT-N-oxide synthesis through metabolism of the immediate precursor N-methyltryptamine (NMT). MAO-A efficiently deaminates NMT, thereby limiting the substrate available for the final methylation step to DMT. Consequently, MAO inhibition elevates both NMT and DMT concentrations, amplifying the substrate pool for subsequent N-oxidation [1] [6].

Subcellular Localization of DMT-N-oxide Biosynthesis

DMT-N-oxide biosynthesis occurs primarily in hepatic microsomes, where FMO3 is membrane-anchored to the cytoplasmic face of the endoplasmic reticulum (ER). This localization facilitates access to NADPH cofactors generated by cytosolic dehydrogenases. The ER membrane positioning creates a compartmentalized metabolic environment where DMT encounters sequential processing enzymes: initial N-methylation by cytosolic INMT occurs upstream of ER-localized FMO3-mediated N-oxidation [10].

Notably, recent investigations challenge the historical presumption that DMT metabolism occurs exclusively peripherally. INMT and AADC transcripts colocalize within specific rat and human brain regions, including the cerebral cortex, hippocampus, pineal gland, and choroid plexus. This co-expression provides the enzymatic machinery for complete de novo DMT biosynthesis within the CNS. Subsequent N-oxidation likely occurs locally given FMO3 expression in brain microvessels and parenchyma [8] [9].

Table 2: Subcellular and Tissue Distribution of DMT-N-oxide Biosynthesis Machinery

Cellular CompartmentEnzymeFunctionEvidence
Endoplasmic Reticulum (Microsomes)FMO3DMT N-oxidationHepatic microsomal incubations, chemical inhibition studies
CytosolINMTDMT Biosynthesis (N-methylation)Subcellular fractionation, enzyme kinetics
Brain TissueINMT/AADC/FMO3Local DMT synthesis & oxidationmRNA colocalization (cortex, pineal, choroid plexus), cortical microdialysis

Microdialysis studies in freely moving rats provide functional evidence for brain DMT synthesis and conversion, with measurable DMT-N-oxide detected in cortical dialysates. Crucially, pinealectomy does not abolish cortical DMT or its metabolites, indicating significant extra-pineal production. During physiological stress (experimental cardiac arrest), cortical DMT levels surge 6-10 fold within minutes, accompanied by proportional DMT-N-oxide increases. This rapid elevation occurs independently of peripheral or pineal sources, confirming functional in situ biosynthesis and oxidation within cortical tissue [8].

The choroid plexus exhibits particularly high INMT/FMO3 co-expression, suggesting a role in regulating DMT and metabolite transport between blood and cerebrospinal fluid (CSF). This localization positions the choroid plexus to modulate central DMT-N-oxide concentrations, potentially functioning as a metabolic barrier limiting psychoactive DMT entry into the CSF while facilitating metabolite efflux [6] [9].

Comparative Analysis of DMT-N-oxide Formation Across Species

Significant interspecies differences exist in DMT-N-oxide biosynthesis capacity, driven by variations in FMO3 expression, substrate specificity, and upstream DMT synthesis pathways:

  • Rodents (Rats/Mice): Exhibit robust cerebral DMT biosynthesis with high INMT/AADC mRNA colocalization in cortical neurons, hippocampus, and pineal gland. Rat hepatic FMO3 efficiently N-oxidizes DMT, though brain N-oxidation capacity remains incompletely quantified. Baseline extracellular DMT concentrations in rat visual cortex average 0.56-1.02 nM, with DMT-N-oxide detectable in microdialysates. Following cardiac arrest, cortical DMT increases dramatically (>600% baseline), confirming inducible brain synthesis [8] [9].
  • Humans: Express INMT mRNA in cortical layers, pineal gland, and choroid plexus, mirroring rodent findings. Human FMO3 demonstrates high catalytic efficiency for DMT N-oxidation, with genetic polymorphisms significantly influencing activity. Hepatic clearance studies indicate DMT-N-oxide represents approximately 20-30% of total urinary DMT metabolites in humans, with substantial interindividual variation linked to FMO3 variants. Unlike rodents, direct measurement of human brain DMT or DMT-N-oxide in vivo remains technically challenging, though post-mortem studies confirm INMT protein expression in multiple brain regions [6] [9] [10].
  • Primates (Non-human): Rhesus monkeys demonstrate hepatic FMO3 kinetics similar to humans, efficiently forming DMT-N-oxide. However, brain INMT expression appears lower than in rodents, suggesting reduced central DMT synthesis. Urinary metabolite profiles indicate significant DMT-N-oxide excretion following exogenous DMT administration [9].
  • Rabbits: Possess a distinct pulmonary INMT isoform with higher Km (270-340 µM) for tryptamine compared to the rat brain enzyme (28 µM). This suggests species-specific differences in DMT biosynthetic efficiency. Hepatic FMO activity toward DMT remains poorly characterized in lagomorphs [9].
  • Reptiles/Avian Species: Limited data exists, though some viper species (e.g., Vipera russelli) produce DMT in venom glands without detectable N-oxidation. The absence of DMT-N-oxide in these species suggests either lack of functional FMO3 orthologs or divergent metabolic priorities [6].

Metabolic divergence is particularly evident in the developmental regulation of DMT synthesis enzymes. Neonatal rabbits show elevated lung INMT activity peaking at postnatal day 15, while rat brain DMT concentrations transiently spike during postnatal days 12-17. These developmental patterns suggest conserved roles for DMT and its metabolites in neurodevelopment, though the specific involvement of DMT-N-oxide remains unexplored [9].

Table 3: Comparative Analysis of DMT-N-oxide Formation Across Species

SpeciesINMT/AADC Brain ColocalizationFMO3 Catalytic EfficiencyBaseline Brain DMTStress-Inducible SynthesisMajor DMT Metabolites
Rat (Rattus norvegicus)High (Cortex, Hippocampus, Pineal)High (Liver)0.56-1.02 nM (Cortical dialysate)Yes (Cardiac arrest: >600% increase)DMT-N-oxide, IAA
Human (Homo sapiens)Moderate (Cortex, Pineal, Choroid Plexus)High (Polymorphism-dependent)Not directly measuredPresumed (No direct evidence)DMT-N-oxide, IAA, Conjugates
Rabbit (Oryctolagus cuniculus)Low/Not detectedNot characterizedNot detectedNot observedIAA (N-oxide minor)
Rhesus Macaque (Macaca mulatta)LowHighNot measuredUnknownDMT-N-oxide, IAA
Russell's Viper (Daboia russelii)Absent (Venom gland synthesis)Absent/Not functionalNot applicableNot applicableDMT (No oxidation)

These comparative data highlight rodents—particularly rats—as optimal models for studying central DMT-N-oxide biosynthesis due to their robust brain expression of the requisite enzymes and measurable baseline/inducible DMT production. However, significant questions remain regarding functional conservation of DMT-N-oxide signaling across mammalian species, particularly given humans' relatively lower (though detectable) brain INMT expression and complicating genetic polymorphisms in FMO3 activity [8] [9] [10].

Properties

CAS Number

948-19-6

Product Name

Dimethyltryptamine-N-oxide

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3

InChI Key

FSRSWKRQDYWUFG-UHFFFAOYSA-N

SMILES

C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-]

Canonical SMILES

C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.